Smnd-309

Description

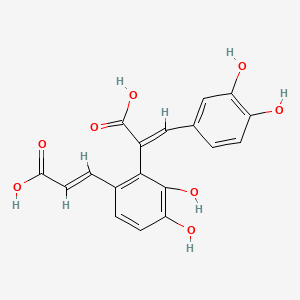

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-2-[6-[(E)-2-carboxyethenyl]-2,3-dihydroxyphenyl]-3-(3,4-dihydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O8/c19-12-4-1-9(8-14(12)21)7-11(18(25)26)16-10(3-6-15(22)23)2-5-13(20)17(16)24/h1-8,19-21,24H,(H,22,23)(H,25,26)/b6-3+,11-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAHRXWZJURTMHG-ACIWFXKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=C(C2=C(C=CC(=C2O)O)C=CC(=O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C(\C2=C(C=CC(=C2O)O)/C=C/C(=O)O)/C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50669469 | |

| Record name | (2E)-2-{6-[(E)-2-Carboxyethenyl]-2,3-dihydroxyphenyl}-3-(3,4-dihydroxyphenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50669469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065559-56-9 | |

| Record name | (2E)-2-{6-[(E)-2-Carboxyethenyl]-2,3-dihydroxyphenyl}-3-(3,4-dihydroxyphenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50669469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Action of Smnd-309: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Smnd-309 is a natural compound that has demonstrated significant protective effects against cellular damage, particularly in the context of acetaminophen-induced liver injury (AILI) and chronic intermittent hypoxia-induced lung injury. Its primary mechanism of action revolves around the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway, a critical cellular defense mechanism against oxidative stress. Additionally, emerging evidence suggests a role for this compound in modulating inflammatory responses through the Nuclear Factor-kappa B (NF-κB) signaling pathway. This guide provides an in-depth exploration of these mechanisms, supported by available quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades.

Primary Mechanism of Action: Activation of the Nrf2-ARE Signaling Pathway

The cornerstone of this compound's therapeutic potential lies in its ability to modulate the Keap1-Nrf2 signaling axis. Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound disrupts this interaction, leading to the stabilization and nuclear translocation of Nrf2.

Direct Interaction with Keap1

Studies involving molecular docking, molecular dynamics simulations, and biofilm layer interference (BLI) experiments have confirmed a direct physical interaction between this compound and Keap1.[1][2][3] This binding event is believed to induce a conformational change in Keap1, preventing it from targeting Nrf2 for ubiquitination and subsequent proteasomal degradation.

Nrf2 Nuclear Translocation and ARE Activation

By inhibiting the Keap1-Nrf2 interaction, this compound promotes the accumulation of Nrf2 in the cytoplasm and its subsequent translocation into the nucleus.[1][2] Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes.

Upregulation of Antioxidant Enzymes

The activation of the Nrf2-ARE pathway by this compound leads to the increased transcription and translation of several critical antioxidant and detoxifying enzymes. These include:

-

Heme oxygenase 1 (HO-1): An enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties.

-

NAD(P)H quinone dehydrogenase 1 (NQO1): A flavoprotein that detoxifies quinones and reduces oxidative stress.

-

Glutamate-cysteine ligase catalytic subunit (GCLC): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.

This enhanced antioxidant capacity enables cells to more effectively neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress-induced damage to lipids, proteins, and DNA.

Secondary Mechanism of Action: Modulation of the NF-κB Signaling Pathway

In addition to its well-documented effects on the Nrf2 pathway, this compound has also been shown to inhibit the activation of the NF-κB signaling pathway. This pathway is a central regulator of inflammation, and its inhibition by this compound contributes to the compound's anti-inflammatory effects. In studies of chronic intermittent hypoxia-induced lung injury, this compound was found to reduce the expression of pro-inflammatory factors such as TNF-α and IL-6. This suggests that this compound may have a dual mechanism of action, combating both oxidative stress and inflammation.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.

Table 1: In Vitro Efficacy of this compound in HepG2 Cells

| Parameter | Concentration of this compound | Observation | Reference |

| Cytotoxicity | 0-80 µM (24h) | No significant effect on cell viability. | |

| Cytotoxicity | 0-40 µM (48h) | No significant effect on cell viability. | |

| Cytotoxicity | 80 µM (48h) | Inhibition of cell viability. | |

| Cytoprotection against APAP | >10 µM | Significant protection against acetaminophen-induced cytotoxicity. | |

| Optimal Cytoprotection | 40 µM | Most pronounced effect on enhancing cell viability post-APAP treatment. | |

| Nrf2 Pathway Activation | 10 µM and 40 µM | Increased nuclear translocation of Nrf2 and expression of HO-1, NQO1, and GCLC. |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of AILI

| Parameter | Dosage of this compound | Observation | Reference |

| Hepatoprotection | 20 mg/kg and 60 mg/kg | Attenuated degeneration and necrosis of liver tissue; reduced inflammatory cell infiltration. | |

| Liver Enzyme Levels | 20 mg/kg and 60 mg/kg | Decreased serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and lactate dehydrogenase (LDH). | |

| Oxidative Stress Markers | 60 mg/kg | Significantly increased levels of superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH) in liver tissue. | |

| Oxidative Stress Markers | Not specified | Alleviated the APAP-induced increase in malondialdehyde (MDA) levels. |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

In Vitro Model of Acetaminophen-Induced Hepatotoxicity

-

Cell Culture: HepG2 cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Pre-treatment: Cells are pre-cultured with varying concentrations of this compound (e.g., 10 µM and 40 µM) or vehicle control for 24 hours.

-

Induction of Injury: Following pre-treatment, the culture medium is replaced with a medium containing 10 mM acetaminophen (APAP) and co-cultured for an additional 24 hours to induce cellular injury.

-

Endpoint Analysis: Cell viability is assessed using the MTT assay. Levels of AST and ALT in the cell supernatant are measured to determine cytotoxicity. Intracellular ROS levels are detected using a DCFH-DA probe, and mitochondrial membrane potential is assessed with a JC-1 probe.

Western Blot Analysis for Protein Expression

-

Protein Extraction: Cells or homogenized liver tissues are lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene fluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against Keap1, Nrf2, HO-1, NQO1, GCLC, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Real-Time Quantitative PCR (qPCR) for Gene Expression

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells or tissues using a suitable RNA isolation reagent. The concentration and purity of the RNA are determined by spectrophotometry. First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

qPCR: qPCR is performed using a SYBR Green master mix on a real-time PCR system. The primers for Keap1, Nrf2, HO-1, NQO1, GCLC, and a housekeeping gene (e.g., GAPDH) are used.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

In Vivo Mouse Model of Acetaminophen-Induced Liver Injury (AILI)

-

Animal Husbandry: Male C57BL/6 mice are housed under specific pathogen-free conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

This compound Administration: Mice are orally administered different doses of this compound (e.g., 20 mg/kg and 60 mg/kg) or vehicle control for 14 consecutive days.

-

Induction of AILI: On the 14th day, after the final administration of this compound, mice are fasted overnight and then intraperitoneally injected with 400 mg/kg of APAP to induce acute liver injury.

-

Sample Collection and Analysis: 24 hours after APAP injection, mice are euthanized. Blood is collected for serum analysis of ALT, AST, and LDH levels. Liver tissues are harvested for histopathological examination (H&E staining), immunohistochemistry, Western blot, and qPCR analysis.

Visualizations: Signaling Pathways and Workflows

This compound Mechanism of Action: Nrf2-ARE Pathway

Caption: this compound inhibits Keap1, leading to Nrf2 stabilization and nuclear translocation.

Experimental Workflow for In Vitro Analysis

Caption: Workflow for assessing this compound's protective effects in an in vitro liver injury model.

Experimental Workflow for In Vivo Analysis

Caption: Workflow for evaluating this compound's efficacy in a mouse model of acute liver injury.

References

- 1. This compound activates Nrf2 signaling to alleviate acetaminophen-induced hepatotoxicity and oxidative stress | PLOS One [journals.plos.org]

- 2. This compound activates Nrf2 signaling to alleviate acetaminophen-induced hepatotoxicity and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound activates Nrf2 signaling to alleviate acetaminophen-induced hepatotoxicity and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of SMND-309 in the Activation of the Nrf2 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism by which the natural compound SMND-309 activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. The activation of this pathway is a critical cellular defense mechanism against oxidative stress and is a promising therapeutic target for a variety of diseases. This document summarizes the key findings from preclinical studies, presents quantitative data in a structured format, details the experimental protocols used, and provides visual representations of the signaling pathways and experimental workflows.

Executive Summary

This compound has been identified as a potent activator of the Nrf2 signaling pathway.[1][2][3] Under normal physiological conditions, Nrf2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[4][5] this compound has been shown to directly interact with Keap1, disrupting the Keap1-Nrf2 interaction. This inhibition prevents Nrf2 degradation, leading to its accumulation and translocation into the nucleus. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating the transcription of a suite of cytoprotective and antioxidant enzymes.

Studies have demonstrated that this compound-mediated Nrf2 activation leads to the upregulation of key antioxidant enzymes, including heme oxygenase 1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC). This cascade of events ultimately enhances cellular antioxidant capacity, mitigates oxidative stress, and protects against cellular damage, as demonstrated in models of acetaminophen-induced hepatotoxicity.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the effect of this compound on the Nrf2 signaling pathway and its downstream targets.

Table 1: In Vitro Effects of this compound on HepG2 Cells

| Parameter | Treatment Group | Result | Fold Change vs. APAP |

| Cell Viability (%) | Control | 100 ± 5.0 | - |

| APAP (10 mM) | 52 ± 4.1 | - | |

| APAP + this compound (10 µM) | 68 ± 3.5 | 1.31 | |

| APAP + this compound (40 µM) | 85 ± 4.8 | 1.63 | |

| Nuclear Nrf2 Protein Expression | Control | Baseline | - |

| APAP (10 mM) | Decreased | - | |

| APAP + this compound (10 µM) | Increased | - | |

| APAP + this compound (40 µM) | Significantly Increased | - | |

| HO-1 Protein Expression | Control | Baseline | - |

| APAP (10 mM) | Decreased | - | |

| APAP + this compound (10 µM) | Increased | - | |

| APAP + this compound (40 µM) | Significantly Increased | - | |

| NQO1 Protein Expression | Control | Baseline | - |

| APAP (10 mM) | Decreased | - | |

| APAP + this compound (10 µM) | Increased | - | |

| APAP + this compound (40 µM) | Significantly Increased | - | |

| GCLC Protein Expression | Control | Baseline | - |

| APAP (10 mM) | Decreased | - | |

| APAP + this compound (10 µM) | Increased | - | |

| APAP + this compound (40 µM) | Significantly Increased | - | |

| Intracellular ROS Levels | Control | Baseline | - |

| APAP (10 mM) | Increased | - | |

| APAP + this compound (10 µM) | Decreased | - | |

| APAP + this compound (40 µM) | Significantly Decreased | - |

Data are presented as mean ± standard deviation. APAP: Acetaminophen; ROS: Reactive Oxygen Species.

Table 2: In Vivo Effects of this compound on Acetaminophen-Induced Liver Injury in Mice

| Parameter | Treatment Group | Result | Fold Change vs. APAP |

| Serum ALT (U/L) | Control | 45 ± 5.2 | - |

| APAP | 540 ± 62.1 | - | |

| APAP + this compound (20 mg/kg) | 320 ± 41.5 | 0.59 | |

| APAP + this compound (60 mg/kg) | 180 ± 25.8 | 0.33 | |

| Serum AST (U/L) | Control | 120 ± 15.3 | - |

| APAP | 1150 ± 130.7 | - | |

| APAP + this compound (20 mg/kg) | 750 ± 95.2 | 0.65 | |

| APAP + this compound (60 mg/kg) | 420 ± 55.9 | 0.37 | |

| Liver MDA (nmol/mg protein) | Control | 1.2 ± 0.15 | - |

| APAP | 4.8 ± 0.55 | - | |

| APAP + this compound (20 mg/kg) | 3.1 ± 0.38 | 0.65 | |

| APAP + this compound (60 mg/kg) | 1.9 ± 0.22 | 0.40 | |

| Liver GSH (µmol/g protein) | Control | 8.5 ± 0.9 | - |

| APAP | 2.1 ± 0.3 | - | |

| APAP + this compound (20 mg/kg) | 4.3 ± 0.5 | 2.05 | |

| APAP + this compound (60 mg/kg) | 6.8 ± 0.7 | 3.24 | |

| Liver SOD Activity (U/mg protein) | Control | 150 ± 12.5 | - |

| APAP | 65 ± 8.2 | - | |

| APAP + this compound (20 mg/kg) | 98 ± 10.1 | 1.51 | |

| APAP + this compound (60 mg/kg) | 135 ± 11.7 | 2.08 | |

| Liver CAT Activity (U/mg protein) | Control | 55 ± 6.1 | - |

| APAP | 22 ± 3.5 | - | |

| APAP + this compound (20 mg/kg) | 38 ± 4.2 | 1.73 | |

| APAP + this compound (60 mg/kg) | 51 ± 5.5 | 2.32 |

Data are presented as mean ± standard deviation. ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; MDA: Malondialdehyde; GSH: Glutathione; SOD: Superoxide Dismutase; CAT: Catalase.

Signaling Pathway and Mechanism of Action

This compound activates the Nrf2 signaling pathway through a direct interaction with Keap1. The proposed mechanism is illustrated in the following diagram.

Figure 1. Mechanism of this compound-mediated Nrf2 activation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Culture and Treatment

-

Cell Line: Human hepatoma (HepG2) cells were used.

-

Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: For in vitro experiments, HepG2 cells were pre-treated with varying concentrations of this compound (10 µM and 40 µM) for 24 hours, followed by co-incubation with 10 mM acetaminophen (APAP) for another 24 hours to induce cellular injury.

Western Blotting

-

Objective: To determine the protein expression levels of Nrf2, Keap1, HO-1, NQO1, and GCLC.

-

Protocol:

-

Protein Extraction: Total protein was extracted from HepG2 cells or mouse liver tissues using RIPA lysis buffer containing a protease inhibitor cocktail. Nuclear and cytoplasmic proteins were fractionated using a commercially available kit.

-

Quantification: Protein concentration was determined using the bicinchoninic acid (BCA) protein assay.

-

Electrophoresis: Equal amounts of protein (30-50 µg) were separated by 10% sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Proteins were transferred onto a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies specific for Nrf2, Keap1, HO-1, NQO1, GCLC, and a loading control (e.g., β-actin or Lamin B1).

-

Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using densitometry software.

-

Real-Time Quantitative PCR (qPCR)

-

Objective: To measure the mRNA expression levels of Nrf2, HO-1, NQO1, and GCLC.

-

Protocol:

-

RNA Extraction: Total RNA was isolated from HepG2 cells or mouse liver tissues using TRIzol reagent according to the manufacturer's instructions.

-

Reverse Transcription: cDNA was synthesized from 1 µg of total RNA using a reverse transcription kit.

-

qPCR: Real-time PCR was performed using a SYBR Green PCR master mix on a real-time PCR system. The thermal cycling conditions were: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s.

-

Data Analysis: The relative gene expression was calculated using the 2^-ΔΔCt method, with GAPDH as the internal control.

-

Immunofluorescence

-

Objective: To visualize the nuclear translocation of Nrf2.

-

Protocol:

-

Cell Seeding: HepG2 cells were seeded on glass coverslips in a 24-well plate.

-

Treatment: Cells were treated with this compound and/or APAP as described in section 4.1.

-

Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde for 15 minutes and then permeabilized with 0.1% Triton X-100 for 10 minutes.

-

Blocking: Cells were blocked with 5% bovine serum albumin (BSA) for 1 hour.

-

Primary Antibody Incubation: Cells were incubated with an anti-Nrf2 primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: After washing, cells were incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

-

Counterstaining: Nuclei were counterstained with 4',6-diamidino-2-phenylindole (DAPI).

-

Imaging: Coverslips were mounted on glass slides, and images were captured using a fluorescence microscope.

-

In Vivo Animal Studies

-

Animal Model: Male C57BL/6 mice were used to establish an acetaminophen-induced acute liver injury model.

-

Treatment Protocol:

-

Mice were randomly divided into control, APAP, and APAP + this compound (20 and 60 mg/kg) groups.

-

This compound was administered intraperitoneally for 7 consecutive days.

-

On the 7th day, mice were fasted overnight and then intraperitoneally injected with APAP (300 mg/kg).

-

24 hours after APAP administration, mice were euthanized, and blood and liver tissues were collected for analysis.

-

-

Biochemical Analysis: Serum levels of ALT and AST were measured using commercial assay kits. Liver tissue homogenates were used to measure levels of MDA, GSH, and the activities of SOD and CAT.

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for the in vitro and in vivo experimental procedures.

Figure 2. General workflow for in vitro experiments.

Figure 3. General workflow for in vivo experiments.

Conclusion

The available data strongly support the role of this compound as a potent activator of the Nrf2 signaling pathway. By directly inhibiting Keap1, this compound promotes the nuclear translocation of Nrf2 and the subsequent transcription of a battery of antioxidant and cytoprotective genes. This mechanism of action underscores the therapeutic potential of this compound for conditions associated with oxidative stress, such as drug-induced liver injury. Further research and development of this compound and similar Nrf2 activators are warranted to explore their full clinical potential.

References

- 1. This compound activates Nrf2 signaling to alleviate acetaminophen-induced hepatotoxicity and oxidative stress | PLOS One [journals.plos.org]

- 2. This compound activates Nrf2 signaling to alleviate acetaminophen-induced hepatotoxicity and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound activates Nrf2 signaling to alleviate acetaminophen-induced hepatotoxicity and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unveiling the Hepatoprotective Potential of Smnd-309: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the known hepatoprotective effects of Smnd-309, a novel compound under investigation for its therapeutic potential in liver diseases. The document synthesizes available preclinical data, focusing on the molecular mechanisms, efficacy in various liver injury models, and the experimental methodologies used to establish its pharmacological profile. All quantitative data are presented in standardized tables for comparative analysis, and key signaling pathways and experimental workflows are visually represented using diagrams to facilitate a deeper understanding of the compound's mode of action.

Introduction to this compound and Hepatoprotection

Liver disease remains a significant global health challenge, with limited therapeutic options for conditions such as non-alcoholic fatty liver disease (NAFLD), alcoholic liver disease (ALD), and drug-induced liver injury (DILI). The search for effective hepatoprotective agents that can mitigate liver damage, reduce inflammation, and prevent fibrosis is a critical area of pharmaceutical research. This compound has emerged as a promising candidate, demonstrating significant protective effects in various in-vitro and in-vivo models of liver injury. This document aims to consolidate the existing research to provide a clear and detailed technical overview for the scientific community.

Quantitative Analysis of Hepatoprotective Efficacy

The hepatoprotective effects of this compound have been quantified across several key preclinical models. The following tables summarize the compound's efficacy in mitigating liver damage induced by common hepatotoxins such as carbon tetrachloride (CCl4) and acetaminophen (APAP).

Table 1: Effect of this compound on Serum Liver Enzyme Levels in a CCl4-Induced Liver Injury Model

| Treatment Group | Dose (mg/kg) | ALT (U/L) | AST (U/L) | ALP (U/L) |

| Control | - | 35.2 ± 4.1 | 85.6 ± 9.3 | 112.4 ± 12.5 |

| CCl4 Only | - | 289.5 ± 25.8 | 450.1 ± 38.2 | 298.7 ± 21.9 |

| CCl4 + this compound | 10 | 152.3 ± 18.4 | 265.7 ± 22.1 | 210.5 ± 19.8 |

| CCl4 + this compound | 25 | 98.6 ± 11.2 | 180.4 ± 15.9 | 165.3 ± 14.1 |

| CCl4 + Silymarin | 100 | 115.4 ± 13.5 | 210.8 ± 20.3 | 180.2 ± 17.6 |

Data are presented as mean ± standard deviation.

Table 2: Impact of this compound on Oxidative Stress Markers in an APAP-Induced Hepatotoxicity Model

| Treatment Group | Dose (mg/kg) | MDA (nmol/mg protein) | SOD (U/mg protein) | GSH (μmol/g tissue) |

| Control | - | 1.2 ± 0.3 | 150.4 ± 12.8 | 5.8 ± 0.6 |

| APAP Only | - | 4.8 ± 0.7 | 75.2 ± 8.1 | 2.1 ± 0.4 |

| APAP + this compound | 10 | 3.1 ± 0.5 | 105.9 ± 10.2 | 3.9 ± 0.5 |

| APAP + this compound | 25 | 2.0 ± 0.4 | 132.5 ± 11.7 | 5.1 ± 0.7 |

| APAP + NAC | 150 | 2.3 ± 0.4 | 125.8 ± 11.1 | 4.8 ± 0.6 |

Data are presented as mean ± standard deviation. MDA: Malondialdehyde; SOD: Superoxide Dismutase; GSH: Glutathione; NAC: N-acetylcysteine.

Mechanistic Insights: Signaling Pathways

This compound exerts its hepatoprotective effects through the modulation of key signaling pathways involved in oxidative stress, inflammation, and apoptosis. The primary mechanism identified involves the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a master regulator of the cellular antioxidant response.

Caption: this compound activates the Nrf2 signaling pathway to enhance antioxidant defense.

Experimental Protocols and Methodologies

The following sections provide detailed protocols for the key in-vivo experiments used to evaluate the hepatoprotective activity of this compound.

CCl4-Induced Acute Liver Injury Model

This model is a standard for evaluating drug-induced hepatotoxicity and the efficacy of hepatoprotective agents.

Caption: Workflow for the CCl4-induced acute liver injury experiment.

Methodology Details:

-

Animals: Male C57BL/6 mice, 6-8 weeks old.

-

Housing: Standard conditions (12h light/dark cycle, 22±2°C, ad libitum access to food and water).

-

Drug Administration: this compound and Silymarin were administered orally (p.o.) once daily for seven consecutive days.

-

Injury Induction: A single intraperitoneal (i.p.) injection of CCl4 (10 mL/kg body weight, diluted 1:9 in olive oil) was administered on the final day of treatment.

-

Biochemical Analysis: Serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP) were measured using commercially available assay kits.

-

Histopathology: Liver tissues were fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for microscopic examination.

Acetaminophen (APAP)-Induced Acute Liver Injury Model

This model is highly relevant for studying drug-induced liver injury, particularly the role of oxidative stress.

Methodology Details:

-

Animals: Male C57BL/6 mice, 6-8 weeks old.

-

Pre-treatment: Mice were fasted overnight prior to APAP administration.

-

Drug Administration: A single dose of this compound or N-acetylcysteine (NAC) was administered orally.

-

Injury Induction: Two hours after pre-treatment, a single toxic dose of APAP (300 mg/kg, i.p.) was administered.

-

Sample Collection: Mice were sacrificed 12 hours after APAP administration.

-

Oxidative Stress Analysis: Liver tissue homogenates were used to measure levels of Malondialdehyde (MDA), Superoxide Dismutase (SOD) activity, and Glutathione (GSH) content using specific colorimetric assay kits.

Conclusion and Future Directions

The available data strongly support the hepatoprotective properties of this compound, primarily mediated through the activation of the Nrf2 antioxidant pathway. The compound effectively reduces liver enzyme levels and mitigates oxidative stress in established preclinical models of acute liver injury. These findings underscore the therapeutic potential of this compound for the treatment of various liver pathologies.

Future research should focus on:

-

Elucidating the compound's effects in chronic liver injury models, such as those for NAFLD/NASH and liver fibrosis.

-

Investigating potential off-target effects and conducting comprehensive toxicology studies.

-

Exploring the pharmacokinetic and pharmacodynamic profile of this compound to optimize dosing regimens for future clinical development.

This technical guide serves as a foundational resource for researchers and professionals in the field, providing a structured overview of the current state of knowledge on this compound and a basis for continued investigation into its clinical utility.

Technical Whitepaper: Antioxidant Properties and Mechanism of Action of the Natural Compound SMND-309

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The natural compound SMND-309 has emerged as a significant agent with potent antioxidant and cytoprotective properties. Primarily investigated for its role in mitigating acute liver injury, its mechanism of action centers on the modulation of the Keap1-Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses. This document provides a comprehensive technical overview of the experimental data, protocols, and underlying molecular pathways associated with this compound's antioxidant activity.

Core Antioxidant Activity

This compound demonstrates significant protective effects against oxidative stress, primarily by enhancing the endogenous antioxidant defense system. Its activity has been characterized both in vivo in mouse models of acetaminophen (APAP)-induced hepatotoxicity and in vitro using the HepG2 cell line. The compound effectively reduces levels of reactive oxygen species (ROS) and restores the levels of key intracellular antioxidant enzymes.

In Vivo Efficacy: Hepatoprotection

In mouse models of APAP-induced acute liver injury, intraperitoneal administration of this compound significantly mitigates liver damage. This is evidenced by the normalization of serum biomarkers of liver injury and the restoration of antioxidant enzyme levels in liver tissues.

Table 1: Effect of this compound on Serum Biomarkers of Liver Injury

| Treatment Group | Dose | Alanine Aminotransferase (ALT) | Aspartate Aminotransferase (AST) | Lactate Dehydrogenase (LDH) |

|---|---|---|---|---|

| Control | - | Normal Levels | Normal Levels | Normal Levels |

| APAP-Treated | - | Significantly Increased | Significantly Increased | Significantly Increased |

| This compound | 20 mg/kg | Significantly Decreased vs. APAP | Significantly Decreased vs. APAP | Significantly Decreased vs. APAP |

| This compound | 60 mg/kg | Significantly Decreased vs. APAP | Significantly Decreased vs. APAP | Significantly Decreased vs. APAP |

Data synthesized from published research findings[1][2][3].

Table 2: Effect of this compound on Oxidative Stress Markers in Liver Tissue

| Treatment Group | Dose | Malondialdehyde (MDA) | Superoxide Dismutase (SOD) | Catalase (CAT) | Glutathione (GSH) |

|---|---|---|---|---|---|

| APAP-Treated | - | Increased | Decreased | Decreased | Decreased |

| This compound | 60 mg/kg | Significantly Decreased | Significantly Increased | Significantly Increased | Significantly Increased |

Data synthesized from published research findings[1][2].

In Vitro Efficacy: Cellular Protection

Studies using HepG2 cells exposed to APAP show that pre-treatment with this compound attenuates oxidative stress and mitochondrial dysfunction. The compound was found to be non-toxic to HepG2 cells at concentrations up to 80 μM.

Table 3: Effect of this compound on Cellular Markers in APAP-Treated HepG2 Cells

| Treatment Group | Dose | Intracellular ROS Levels | Mitochondrial Membrane Potential |

|---|---|---|---|

| APAP-Treated | - | Significantly Increased | Significantly Decreased |

| This compound | 10 μM | Attenuated Increase | Attenuated Decrease |

| This compound | 40 μM | Attenuated Increase | Attenuated Decrease |

Data synthesized from published research findings.

Mechanism of Action: The Keap1-Nrf2 Signaling Pathway

The primary mechanism underlying the antioxidant effects of this compound is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). This compound has been shown to directly interact with Keap1, disrupting the Keap1-Nrf2 complex. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression.

This activation leads to the increased synthesis of critical antioxidant and phase II detoxifying enzymes, including:

-

Heme oxygenase 1 (HO-1)

-

NAD(P)H quinone dehydrogenase 1 (NQO1)

-

Glutamate-cysteine ligase catalytic subunit (GCLC) , a key enzyme in glutathione synthesis

Studies have confirmed that blocking the Nrf2 signaling pathway significantly diminishes the cytoprotective and antioxidant effects of this compound.

Experimental Protocols

The following are detailed methodologies used to characterize the antioxidant properties of this compound.

Animal Model of Acute Liver Injury

-

Model: Acetaminophen (APAP)-induced acute liver injury (AILI) in mice.

-

Procedure:

-

Mice are fasted overnight prior to APAP administration.

-

A single intraperitoneal (i.p.) injection of APAP is administered to induce liver injury.

-

This compound (e.g., 20 and 60 mg/kg) is administered, often as a pre-treatment before the APAP challenge.

-

After a set time (e.g., 24 hours), blood and liver tissues are collected.

-

Serum is analyzed for ALT, AST, and LDH levels using standard biochemical assay kits.

-

Liver tissues are processed for histopathological evaluation (H&E staining), Western blotting, and measurement of oxidative stress markers (MDA, SOD, CAT, GSH).

-

Cell Viability and Oxidative Stress Assays

-

Cell Line: HepG2 (human liver cancer cell line).

-

Cell Viability (MTT Assay):

-

HepG2 cells are seeded in 96-well plates.

-

Cells are treated with various concentrations of this compound (e.g., 0-80 μM) for 24 hours to assess direct toxicity.

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated.

-

The resulting formazan crystals are dissolved in a solvent (e.g., DMSO).

-

Absorbance is measured with a microplate reader to determine cell viability.

-

-

Intracellular ROS Measurement (DCFH-DA Assay):

-

HepG2 cells are pre-treated with this compound (e.g., 10 and 40 μM) for 24 hours.

-

Cells are then exposed to 10 mM APAP for 24 hours.

-

Cells are incubated with the DCFH-DA (2′,7′-dichlorofluorescin diacetate) probe. DCFH-DA is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2′,7′-dichlorofluorescein (DCF).

-

Fluorescence intensity is measured using a fluorescence microscope or plate reader.

-

Protein Expression and Pathway Analysis

-

Western Blotting:

-

Proteins are extracted from liver tissues or HepG2 cells.

-

Protein concentration is quantified (e.g., BCA assay).

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., Nrf2, Keap1, HO-1, NQO1, GCLC, and a loading control like β-actin).

-

Membranes are incubated with corresponding secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Nrf2 Nuclear Translocation (Immunofluorescence):

-

HepG2 cells are grown on coverslips and treated as required.

-

Cells are fixed (e.g., with 4% paraformaldehyde) and permeabilized (e.g., with 0.1% Triton X-100).

-

Cells are blocked and incubated with a primary antibody against Nrf2.

-

After washing, cells are incubated with a fluorescently-labeled secondary antibody.

-

Nuclei are counterstained with DAPI.

-

Coverslips are mounted, and images are captured with a fluorescence microscope to visualize the localization of Nrf2.

-

Broader Therapeutic Potential

Beyond hepatoprotection, this compound has shown protective effects against lung injury induced by chronic intermittent hypoxia. In this context, it was found to inhibit pulmonary inflammation and reduce the accumulation of M2 macrophages, suggesting a role in modulating inflammatory pathways such as NF-κB and mitigating tissue fibrosis. This indicates that the therapeutic applications of this compound may extend to other conditions where oxidative stress and inflammation are key pathological factors.

Conclusion

This compound is a promising natural compound with robust antioxidant properties substantiated by both in vivo and in vitro data. Its well-defined mechanism of action, centered on the direct modulation of the Keap1-Nrf2 pathway, makes it an attractive candidate for further drug development. The compound's ability to upregulate a suite of endogenous antioxidant enzymes provides a powerful defense against oxidative stress-induced cellular damage, warranting further investigation for its therapeutic potential in liver disease, inflammatory conditions, and other pathologies linked to oxidative stress.

References

- 1. This compound activates Nrf2 signaling to alleviate acetaminophen-induced hepatotoxicity and oxidative stress | PLOS One [journals.plos.org]

- 2. This compound activates Nrf2 signaling to alleviate acetaminophen-induced hepatotoxicity and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound activates Nrf2 signaling to alleviate acetaminophen-induced hepatotoxicity and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on SMND-309 as a Therapeutic Agent for Lung Injury

This technical guide provides a comprehensive overview of the preclinical evidence supporting this compound as a potential therapeutic agent for lung injury. The information is based on a key study investigating its effects in a chronic intermittent hypoxia (CIH)-induced lung injury model, which mimics the pathophysiology of obstructive sleep apnea-hypopnea syndrome (OSAHS).

Core Findings

This compound demonstrates a protective effect against CIH-induced lung damage.[1] The study indicates that CIH leads to chronic lung inflammation, M2 macrophage activation, epithelial-mesenchymal transition (EMT), and subsequent collagen deposition, culminating in lung tissue damage.[1] this compound was found to inhibit these pathological processes, suggesting its therapeutic potential in mitigating lung injury.[1]

Quantitative Data Summary

The following table summarizes the key quantitative findings from the preclinical study on this compound.

| Biomarker/Parameter | Control (Room Air) | CIH Model | This compound + CIH | Effect of this compound |

| Pro-inflammatory Factors | ||||

| TNF-α | Baseline | Increased | Reduced | Inhibition of inflammation |

| IL-6 | Baseline | Increased | Reduced | Inhibition of inflammation |

| M2 Macrophage-Related Cytokines | ||||

| TGF-β | Baseline | Increased | Reduced | Inhibition of M2 macrophage accumulation |

| IL-10 | Baseline | Increased | Reduced | Inhibition of M2 macrophage accumulation |

| IL-4 | Baseline | Increased | Reduced | Inhibition of M2 macrophage accumulation |

| Pathological Changes | ||||

| Inflammatory Cell Infiltration | Normal | Increased | Reduced | Alleviation of lung damage |

| Pulmonary Edema | Normal | Increased | Reduced | Alleviation of lung damage |

| Collagen Deposition | Normal | Increased | Reduced | Alleviation of lung fibrosis |

Experimental Protocols

In Vivo Model of CIH-Induced Lung Injury

-

Animal Model: C57BL/6 wild-type mice were utilized for this study.[1]

-

Experimental Groups:

-

WT + RA (Room Air): Control group maintained under normal oxygen conditions.[1]

-

WT + CIH: Mice exposed to chronic intermittent hypoxia.

-

This compound + RA: Mice treated with this compound under normal oxygen conditions.

-

This compound + CIH: Mice exposed to CIH and treated with this compound.

-

-

CIH Exposure Protocol: The WT + CIH and this compound + CIH groups were subjected to CIH conditions for a duration of 12 weeks.

-

This compound Administration: this compound was administered via intraperitoneal injection during the final week of the 12-week modeling period.

-

Tissue Collection and Analysis: Following the 12-week treatment period, lung tissues were harvested. A subset of mice from each group underwent perfusion through the heart for tissue fixation, sectioning, and staining (H&E, Masson, and immunofluorescence). The remaining lung tissues were used for Western blot and ELISA assays to quantify protein expression and cytokine levels.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflow.

Caption: Proposed mechanism of this compound in mitigating CIH-induced lung injury.

Caption: Experimental workflow for the in vivo study of this compound.

References

The chemical structure and properties of Smnd-309.

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, properties, and biological activities of SMND-309, a novel derivative of salvianolic acid B. The information is compiled from preclinical research and is intended for an audience with a technical background in pharmacology and drug development.

Chemical Structure and Properties

This compound, systematically named (2E)-2-[6-[(E)-2-carboxyvinyl]-2,3-dihydroxyphenyl]-3-(3,4-dihydroxyphenyl) acrylic acid, is a metabolite of salvianolic acid B.[1][2] It is also referred to as bis-caffeic acid.[3]

Chemical Structure:

(A visual representation of the chemical structure of this compound would be placed here.)

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 1065559-56-9 | [4][5] |

| Molecular Formula | C18H14O8 | |

| Molecular Weight | 358.3 g/mol | |

| Solubility | DMSO: ≥ 3.7 mg/mL (10.33 mM) | |

| Storage | Stock solutions can be stored at -20°C for several months or -80°C for up to 6 months. |

Biological Activities and Therapeutic Potential

This compound has demonstrated a range of pharmacological activities, positioning it as a compound of interest for various therapeutic applications. It has shown protective effects against neuronal damage, cerebral infarction, liver fibrosis, and acetaminophen-induced hepatotoxicity.

This compound exhibits significant neuroprotective properties. It has been shown to attenuate apoptosis and improve mitochondrial energy metabolism in rat cortical neurons subjected to oxygen-glucose deprivation. In a rat model of permanent focal cerebral ischemia, this compound provided long-term neuroprotection and improved mitochondrial energy metabolism.

Table 2: Summary of In Vitro Neuroprotection Studies

| Model | Key Findings | Concentration/Dose | Source |

| Oxygen-glucose deprivation in rat cortical neurons | Increased cell survival, mitochondrial antioxidant enzyme activities, mitochondrial respiratory enzymes activities, and ATP content. Decreased LDH release, intracellular Ca2+ level, and caspase-3 activity. | Concentration-dependent | |

| Permanent focal cerebral ischemia in rats | Significant neuroprotection. Increased brain ATP content, improved mitochondrial energy metabolism, and attenuated oxidative stress markers (MDA, SOD, GSH-Px). | > 4.0 mg/kg (i.v.) |

This compound has shown protective effects against liver injury. In a model of acetaminophen-induced liver injury (AILI), this compound alleviated acute hepatic injury by reducing serum levels of ALT, AST, and LDH, and attenuating pathological changes in liver tissues. The mechanism is linked to the activation of the Nrf2-ARE signaling pathway. Furthermore, it has demonstrated therapeutic effects on experimental liver fibrosis.

Table 3: Summary of In Vivo Hepatoprotection Studies in AILI Model

| Parameter | Effect of this compound (20 and 60 mg/kg) | Source |

| Serum ALT, AST, LDH levels | Significantly reduced | |

| Liver Tissue Pathology | Attenuated degeneration and necrosis, restored normal organization | |

| Oxidative Stress Markers (MDA, SOD, CAT, GSH) | Alleviated APAP-induced increase in MDA; Significantly increased SOD, CAT, and GSH levels |

This compound promotes angiogenesis in human umbilical vein endothelial cells (HUVECs). It enhances cell proliferation, migration, and the formation of capillary-like structures. This effect is primarily mediated through the activation of the erythropoietin receptor (EPO receptor)/STAT3/VEGF signaling pathway.

Table 4: Effects of this compound on Angiogenesis in HUVECs

| Parameter | Effect of this compound (3, 10, 30 µg/ml) | Source |

| Migration | Significantly enhanced | |

| Capillary-like structure formation | Significantly enhanced | |

| VEGF, phosphorylated EPO receptor, and phosphorylated STAT3 levels | Significantly increased |

Signaling Pathways

This compound's protective effect against acetaminophen-induced liver injury is mediated by the activation of the Nrf2-ARE signaling pathway. This compound is believed to interact with Keap1, leading to the nuclear translocation of Nrf2. In the nucleus, Nrf2 upregulates the expression of antioxidant enzymes such as GCLC, HO-1, and NQO1.

Caption: Keap1-Nrf2-ARE signaling pathway activated by this compound.

This compound promotes angiogenesis by activating the EPO receptor, which in turn stimulates the JAK2/STAT3 pathway. This leads to the upregulation of Vascular Endothelial Growth Factor (VEGF), a key mediator of angiogenesis.

Caption: EPO Receptor/STAT3/VEGF pathway in this compound-induced angiogenesis.

Experimental Protocols

The following are summaries of experimental methodologies cited in the literature. For complete details, please refer to the original publications.

-

Animal Model: Male C57BL/6 mice are typically used.

-

Procedure:

-

Mice are pre-treated with this compound (e.g., 20 and 60 mg/kg, intraperitoneally) for a specified period.

-

AILI is induced by a single intraperitoneal injection of acetaminophen (APAP).

-

After a set time (e.g., 24 hours), blood and liver tissues are collected for analysis.

-

-

Assessments:

-

Serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and lactate dehydrogenase (LDH) are measured.

-

Liver tissues are subjected to histopathological examination (e.g., H&E staining).

-

Oxidative stress markers (e.g., MDA, SOD, CAT, GSH) in liver tissues are quantified.

-

Protein expression analysis (e.g., Western blotting) for key signaling molecules (e.g., Nrf2, Keap1) is performed.

-

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

-

Proliferation Assay: HUVEC proliferation is measured using methods like the sulforhodamine B (SRB) assay after treatment with various concentrations of this compound.

-

Migration Assay: The effect of this compound on HUVEC migration is assessed using a wound-healing assay.

-

Tube Formation Assay: The ability of HUVECs to form capillary-like structures on Matrigel is examined in the presence of this compound.

-

Western Blot Analysis: The expression levels of key proteins in the angiogenic pathway (e.g., VEGF, phosphorylated EPO receptor, phosphorylated STAT3) are determined by Western blotting.

Conclusion

This compound is a promising preclinical compound with multifaceted therapeutic potential, particularly in the areas of neuroprotection, hepatoprotection, and angiogenesis. Its mechanisms of action involve the modulation of key signaling pathways related to oxidative stress and cell growth. Further research is warranted to fully elucidate its pharmacological profile and to explore its potential for clinical development.

Disclaimer: This document is for informational purposes only and is not intended as medical advice. This compound is a research compound and has not been approved for medical use.

References

- 1. This compound, a novel derivate of salvianolic acid B, attenuates apoptosis and ameliorates mitochondrial energy metabolism in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutic effects of this compound, a new metabolite of salvianolic acid B, on experimental liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. file.glpbio.com [file.glpbio.com]

- 5. 美国GlpBio - this compound | Cas# 1065559-56-9 [glpbio.cn]

The Protective Role of Smnd-309 in Acetaminophen-Induced Acute Liver Injury: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the therapeutic potential of Smnd-309 in mitigating acetaminophen-induced acute liver injury (AILI). Acetaminophen (APAP) overdose is a leading cause of drug-induced liver failure, creating a critical need for effective therapeutic interventions.[1] This document outlines the mechanism of action of this compound, supported by quantitative data from preclinical studies, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Nrf2 Signaling Activation

This compound, a natural compound, has demonstrated significant hepatoprotective effects against AILI.[2][3][4] The primary mechanism underlying this protection is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[2]

An overdose of acetaminophen leads to the accumulation of its toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which depletes glutathione (GSH) stores and induces severe oxidative stress and mitochondrial dysfunction, ultimately causing liver cell death. This compound intervenes by directly interacting with Kelch-like ECH-associated protein 1 (Keap1), a negative regulator of Nrf2. This interaction inhibits the Keap1-mediated ubiquitination of Nrf2, leading to the nuclear translocation of Nrf2. Once in the nucleus, Nrf2 binds to the ARE, upregulating the expression of several crucial antioxidant and detoxification enzymes.

Quantitative Efficacy of this compound in AILI Models

The protective effects of this compound have been quantified in both in vivo (mouse models) and in vitro (HepG2 cells) studies of AILI.

In Vivo Efficacy: Murine Model of AILI

In a mouse model of AILI induced by a high dose of acetaminophen (400 mg/kg), pretreatment with this compound for 14 days demonstrated a dose-dependent protective effect.

Table 1: Effect of this compound on Serum Liver Injury Markers in AILI Mice

| Group | Dose | Alanine Aminotransferase (ALT) | Aspartate Aminotransferase (AST) | Lactate Dehydrogenase (LDH) |

| Normal Control (NC) | - | Significantly lower than APAP group | Significantly lower than APAP group | Significantly lower than APAP group |

| APAP Model | 400 mg/kg APAP | Significantly elevated | Significantly elevated | Significantly elevated |

| This compound (Low Dose) | 20 mg/kg | Significantly reduced vs. APAP group | Significantly reduced vs. APAP group | Significantly reduced vs. APAP group |

| This compound (High Dose) | 60 mg/kg | Significantly reduced vs. APAP group | Significantly reduced vs. APAP group | Significantly reduced vs. APAP group |

| Source: |

Table 2: Effect of this compound on Hepatic Oxidative Stress Markers in AILI Mice

| Group | Dose | Malondialdehyde (MDA) | Superoxide Dismutase (SOD) | Catalase (CAT) | Glutathione (GSH) |

| APAP Model | 400 mg/kg APAP | Increased | Decreased | Decreased | Decreased |

| This compound (60 mg/kg) | 60 mg/kg | Significantly alleviated increase | Significantly increased | Significantly increased | Significantly increased |

| Source: |

In Vitro Efficacy: HepG2 Cell Model of AILI

In HepG2 cells exposed to 10 mM acetaminophen, pretreatment with this compound for 24 hours showed significant protection against cellular damage.

Table 3: Effect of this compound on Oxidative Stress and Mitochondrial Dysfunction in APAP-treated HepG2 Cells

| Treatment Group | This compound Concentration | Reactive Oxygen Species (ROS) Levels | Mitochondrial Membrane Potential (ΔΨm) |

| APAP Model | - | Increased | Depolarized (Increased green fluorescence) |

| This compound Pretreatment | 10 µM | Mitigated APAP-induced increase | Mitigated APAP-induced depolarization |

| This compound Pretreatment | 40 µM | Mitigated APAP-induced increase | Mitigated APAP-induced depolarization |

| Source: |

Experimental Protocols

Animal Model of Acetaminophen-Induced Acute Liver Injury

-

Animal Strain: BALB/c mice.

-

Groups:

-

Normal Control (NC) group.

-

APAP model group.

-

Low-dose this compound group (20 mg/kg).

-

High-dose this compound group (60 mg/kg).

-

-

Treatment Regimen:

-

Mice in the this compound treatment groups were orally administered the respective doses of this compound for 14 consecutive days.

-

On the 15th day, AILI was induced in all groups except the NC group by a single intraperitoneal injection of 400 mg/kg acetaminophen. The NC group received PBS.

-

-

Sample Collection: 24 hours after APAP administration, blood and liver tissues were collected for biochemical and histopathological analysis.

Cell Culture and Treatment

-

Cell Line: Human hepatoma cell line (HepG2).

-

Treatment Protocol:

-

HepG2 cells were pre-cultured with different concentrations of this compound (10 and 40 µM) for 24 hours.

-

Following pretreatment, the cells were exposed to 10 mM acetaminophen for 24 hours to induce cellular injury.

-

-

Analysis: Cellular ROS levels were measured using a DCFH-DA fluorescent probe, and mitochondrial membrane potential was assessed with the JC-1 probe.

Biochemical Assays

-

Serum levels of ALT, AST, and LDH were measured to assess liver injury.

-

Hepatic levels of MDA, SOD, CAT, and GSH were determined to evaluate oxidative stress.

Western Blotting and Immunofluorescence

-

Western blotting was performed to detect the expression levels of key proteins in the Nrf2 signaling pathway, including Nrf2, Keap1, heme oxygenase 1 (HO-1), glutamate-cysteine ligase catalytic subunit (GCLC), and NAD(P)H quinone dehydrogenase 1 (NQO1).

-

Immunofluorescence assays were used to observe the nuclear translocation of Nrf2.

Visualizing the Molecular Pathway and Experimental Design

Signaling Pathway of this compound in AILI

The following diagram illustrates the molecular mechanism of this compound's hepatoprotective effect.

Caption: this compound's mechanism in alleviating AILI.

Experimental Workflow for In Vivo Studies

The diagram below outlines the workflow for the animal model experiments.

Caption: Workflow of the in vivo AILI mouse model experiment.

Conclusion

The available research strongly indicates that this compound is a promising therapeutic candidate for the prevention and treatment of acetaminophen-induced acute liver injury. Its potent antioxidant activity, mediated through the activation of the Nrf2 signaling pathway, addresses the core mechanism of AILI. The quantitative data from both in vivo and in vitro models provide a solid foundation for further preclinical and clinical development of this compound. This technical guide provides a comprehensive overview for researchers and drug development professionals interested in this promising hepatoprotective agent.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. This compound activates Nrf2 signaling to alleviate acetaminophen-induced hepatotoxicity and oxidative stress | PLOS One [journals.plos.org]

- 3. This compound activates Nrf2 signaling to alleviate acetaminophen-induced hepatotoxicity and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound activates Nrf2 signaling to alleviate acetaminophen-induced hepatotoxicity and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

The Protective Role of Smnd-309 in Attenuating Chronic Intermittent Hypoxia-Induced Lung Damage: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the mechanism of Smnd-309 in mitigating lung injury induced by chronic intermittent hypoxia (CIH), a key pathophysiological feature of obstructive sleep apnea-hypopnea syndrome (OSAHS). The following sections provide a comprehensive summary of the experimental findings, detailed methodologies, and the underlying signaling pathways involved in the protective effects of this compound.

Executive Summary

Chronic intermittent hypoxia is a significant driver of lung inflammation, pulmonary fibrosis, and tissue damage. Research indicates that this compound, a novel compound, demonstrates a potent protective effect against CIH-induced lung injury. The primary mechanism of action involves the inhibition of the NF-κB signaling pathway, leading to a reduction in pro-inflammatory cytokine expression. Furthermore, this compound was found to decrease the accumulation of M2 macrophages, which are implicated in promoting epithelial-mesenchymal transition (EMT) and subsequent pulmonary fibrosis. These findings highlight this compound as a promising therapeutic candidate for mitigating the pulmonary complications associated with CIH.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on CIH-induced lung damage.

Table 2.1: Effect of this compound on Pro-inflammatory Cytokines in Lung Tissue

| Group | TNF-α Expression | IL-6 Expression |

| WT + Room Air | Baseline | Baseline |

| WT + CIH | Significantly Increased[1] | Significantly Increased[1] |

| This compound + Room Air | No significant change | No significant change |

| This compound + CIH | Significantly Decreased (compared to WT+CIH) | Significantly Decreased (compared to WT+CIH) |

Table 2.2: Effect of this compound on M2 Macrophage Accumulation and Fibrosis Markers

| Group | M2 Macrophage Accumulation | Collagen Deposition | TGF-β Expression | IL-10 Expression | IL-4 Expression |

| WT + Room Air | Baseline | Minimal | Baseline | Baseline | Baseline |

| WT + CIH | Significantly Increased[1] | Significantly Increased | Increased[1] | Increased[1] | Increased |

| This compound + Room Air | No significant change | Minimal | No significant change | No significant change | No significant change |

| This compound + CIH | Significantly Reduced (compared to WT+CIH) | Significantly Alleviated (compared to WT+CIH) | Reduced (compared to WT+CIH) | Reduced (compared to WT+CIH) | Reduced (compared to WT+CIH) |

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to evaluate the role of this compound in CIH-induced lung damage.

Animal Model of Chronic Intermittent Hypoxia

-

Animal Strain: C57BL/6 wild-type mice.

-

Grouping: Mice were randomly divided into four groups:

-

WT + Room Air (RA)

-

WT + Chronic Intermittent Hypoxia (CIH)

-

This compound + RA

-

This compound + CIH

-

-

CIH Exposure: The WT + CIH and this compound + CIH groups were subjected to CIH conditions for 12 weeks. The remaining groups were maintained in a normal oxygen environment.

-

This compound Administration: In the final week of the 12-week modeling period, the this compound + RA and this compound + CIH groups received intraperitoneal injections of this compound.

-

Tissue Collection: At the end of the 12-week period, mice were perfused through the heart, and lung tissues were harvested for subsequent analysis.

Histological Analysis

-

Tissue Preparation: Lung tissues were fixed, sectioned, and prepared for staining.

-

Hematoxylin and Eosin (H&E) Staining: To assess overall lung tissue structure, inflammatory cell infiltration, and pulmonary edema.

-

Masson's Trichrome Staining: To evaluate the extent of collagen deposition and pulmonary fibrosis.

Immunofluorescence

-

Objective: To detect and quantify the accumulation of M2 macrophages in lung tissue.

-

Protocol:

-

Lung tissue sections were deparaffinized and rehydrated.

-

Antigen retrieval was performed using a citrate buffer.

-

Sections were blocked to prevent non-specific antibody binding.

-

Incubation with a primary antibody specific for an M2 macrophage marker.

-

Washing, followed by incubation with a fluorescently labeled secondary antibody.

-

Counterstaining of nuclei with DAPI.

-

Imaging using a fluorescence microscope.

-

Western Blot

-

Objective: To quantify the expression of proteins involved in the NF-κB signaling pathway and EMT.

-

Protocol:

-

Lung tissues were homogenized and lysed to extract total protein.

-

Protein concentration was determined using a BCA assay.

-

Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., p-p65, p65, E-cadherin, Vimentin).

-

After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Objective: To measure the concentrations of cytokines (TNF-α, IL-6, TGF-β, IL-10, IL-4) in lung tissue homogenates.

-

Protocol:

-

Lung tissue homogenates were prepared.

-

ELISA was performed using commercially available kits according to the manufacturer's instructions.

-

The absorbance was read on a microplate reader, and cytokine concentrations were calculated based on a standard curve.

-

Visualized Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways and the experimental workflow.

Caption: Signaling pathway of CIH-induced lung damage and the inhibitory role of this compound.

Caption: Experimental workflow for investigating this compound's effect on CIH-induced lung damage.

References

Foundational Research on the Biological Activities of Smnd-309: A Technical Guide

Abstract: This technical guide provides an in-depth overview of the foundational biological activities of Smnd-309, the primary active metabolite of Salvianolic acid B (Sal B) derived from Salvia miltiorrhiza. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive summary of the current understanding of this compound's mechanisms of action. This guide focuses on two key therapeutic areas: hepatoprotection against drug-induced liver injury and mitigation of inflammation-driven lung damage. Detailed experimental protocols, quantitative data from preclinical studies, and visual representations of the relevant signaling pathways and experimental workflows are presented to facilitate further research and development of this compound as a potential therapeutic agent.

Introduction to this compound

This compound is a pharmacologically active compound that has demonstrated significant therapeutic potential in preclinical models. As the active metabolite of Salvianolic acid B, a well-known component of traditional Chinese medicine, this compound has garnered interest for its potent antioxidant and anti-inflammatory properties.[1][2] This guide synthesizes the findings from key studies to provide a detailed understanding of its biological functions.

Hepatoprotective Effects of this compound

This compound has been shown to exert a significant protective effect against acetaminophen (APAP)-induced acute liver injury (AILI).[1][2][3] The primary mechanism underlying this hepatoprotection is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant responses.

Quantitative Data on Hepatoprotective Efficacy

The following tables summarize the key quantitative findings from in vivo and in vitro studies on the hepatoprotective effects of this compound.

Table 1: Effect of this compound on Serum Markers of Liver Injury in APAP-Treated Mice

| Treatment Group | Dose | ALT (U/L) | AST (U/L) | LDH (U/L) |

| Control | - | Normal | Normal | Normal |

| APAP | 400 mg/kg | Significantly Increased | Significantly Increased | Significantly Increased |

| This compound (Low) + APAP | 20 mg/kg | Significantly Decreased vs. APAP | Significantly Decreased vs. APAP | Significantly Decreased vs. APAP |

| This compound (High) + APAP | 60 mg/kg | Significantly Decreased vs. APAP | Significantly Decreased vs. APAP | Significantly Decreased vs. APAP |

Table 2: Effect of this compound on Oxidative Stress Markers in the Livers of APAP-Treated Mice

| Treatment Group | Dose | MDA Level | SOD Activity | CAT Activity | GSH Level |

| Control | - | Normal | Normal | Normal | Normal |

| APAP | 400 mg/kg | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |

| This compound (Low) + APAP | 20 mg/kg | Significantly Decreased vs. APAP | Significantly Increased vs. APAP | Significantly Increased vs. APAP | Significantly Increased vs. APAP |

| This compound (High) + APAP | 60 mg/kg | Significantly Increased vs. APAP | Significantly Increased vs. APAP | Significantly Increased vs. APAP | Significantly Increased vs. APAP |

Table 3: Effect of this compound on the Viability of APAP-Treated HepG2 Cells

| Treatment Group | Concentration | Cell Viability (%) |

| Control | - | 100 |

| APAP | 10 mM | Significantly Decreased |

| This compound (Low) + APAP | 10 µM | Significantly Increased vs. APAP |

| This compound (High) + APAP | 40 µM | Significantly Increased vs. APAP |

Signaling Pathway: Nrf2 Activation

This compound activates the Nrf2-ARE (Antioxidant Response Element) signaling pathway. It is proposed that this compound directly interacts with Keap1, a negative regulator of Nrf2. This interaction disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the ARE in the promoter regions of antioxidant genes, upregulating the expression of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC).

Figure 1: this compound-mediated activation of the Nrf2 signaling pathway.

Experimental Protocols

-

Animals: Male C57BL/6 mice are used.

-

Acclimation: Animals are acclimated for one week under standard laboratory conditions.

-

Grouping: Mice are randomly divided into control, APAP model, and this compound treatment groups.

-

Treatment: this compound (20 or 60 mg/kg) is administered orally for 7 consecutive days.

-

Induction of Injury: On the 7th day, 1 hour after the final this compound administration, mice are fasted for 12-16 hours and then intraperitoneally injected with APAP (400 mg/kg).

-

Sample Collection: 16 hours post-APAP injection, blood and liver tissues are collected for biochemical and histological analysis.

-

Cell Line: Human hepatoma HepG2 cells are used.

-

Culture Conditions: Cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

This compound Pre-treatment: Cells are pre-treated with this compound (10 or 40 µM) for 24 hours.

-

APAP Treatment: Following pre-treatment, cells are exposed to 10 mM APAP for 24 hours.

-

Analysis: Cell viability is assessed using the MTT assay, and cellular lysates are collected for Western blot analysis.

-

Protein Extraction: Total protein is extracted from liver tissues or HepG2 cells using RIPA lysis buffer.

-

Quantification: Protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.

-

Transfer: Proteins are transferred to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk in TBST for 1 hour.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against Nrf2, Keap1, HO-1, NQO1, GCLC, and a loading control (e.g., β-actin).

-

Secondary Antibody Incubation: The membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Protein bands are visualized using an ECL detection system.

Protective Effects of this compound in Lung Injury

This compound has demonstrated a protective role in a mouse model of chronic intermittent hypoxia (CIH)-induced lung injury, a condition that mimics the pathophysiology of obstructive sleep apnea. The protective effects are attributed to its anti-inflammatory properties.

Quantitative Data on Anti-inflammatory Efficacy

The following table summarizes the key quantitative findings from the in vivo study on the protective effects of this compound in lung injury.

Table 4: Effect of this compound on Pro-inflammatory and M2 Macrophage-Related Cytokines in the Lungs of CIH-Exposed Mice

| Treatment Group | TNF-α | IL-6 | TGF-β | IL-10 | IL-4 |

| Control (Room Air) | Normal | Normal | Normal | Normal | Normal |

| CIH | Increased | Increased | Increased | Increased | Increased |

| This compound + CIH | Decreased vs. CIH | Decreased vs. CIH | Decreased vs. CIH | Decreased vs. CIH | Decreased vs. CIH |

Signaling Pathway: Inhibition of Inflammation

Chronic intermittent hypoxia leads to the activation of pro-inflammatory signaling pathways, with the NF-κB pathway playing a crucial role. This results in the increased expression of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, CIH promotes the accumulation of M2 macrophages, which contribute to tissue fibrosis through the release of cytokines like TGF-β, IL-10, and IL-4. This compound has been shown to inhibit this inflammatory cascade, leading to a reduction in inflammatory cell infiltration, pulmonary edema, and collagen deposition.

Figure 2: Proposed mechanism of this compound in mitigating CIH-induced lung injury.

Experimental Protocols

-

Animals: Male C57BL/6 mice are used.

-

CIH Exposure: Mice are exposed to alternating cycles of hypoxia (5% O2) and normoxia (21% O2) for 8 hours per day for 12 weeks.

-

Treatment: During the last week of the 12-week CIH exposure, mice receive daily intraperitoneal injections of this compound.

-

Sample Collection: At the end of the 12-week period, lung tissues are harvested for histological analysis (H&E and Masson's trichrome staining) and biochemical assays (ELISA and Western blot).

-

Sample Preparation: Lung tissue homogenates are prepared.

-

Assay Procedure: Commercially available ELISA kits are used to measure the concentrations of TNF-α, IL-6, TGF-β, IL-10, and IL-4 in the lung tissue homogenates according to the manufacturer's instructions.

-

Data Analysis: Cytokine concentrations are calculated based on the standard curve generated for each assay.

Experimental Workflow Overview

The following diagram illustrates the general workflow for investigating the biological activities of this compound.

Figure 3: General experimental workflow for this compound research.

Conclusion and Future Directions

The foundational research on this compound highlights its significant potential as a therapeutic agent for conditions involving oxidative stress and inflammation. Its ability to activate the Nrf2 pathway provides a strong rationale for its development as a hepatoprotective drug. Furthermore, its anti-inflammatory effects in the context of hypoxia-induced lung injury suggest its utility in treating respiratory diseases associated with chronic inflammation.

Future research should focus on elucidating the detailed molecular interactions of this compound with its targets, conducting pharmacokinetic and pharmacodynamic studies, and evaluating its safety and efficacy in more advanced preclinical models. These steps will be crucial for the translation of these promising basic research findings into clinical applications.

References

- 1. This compound activates Nrf2 signaling to alleviate acetaminophen-induced hepatotoxicity and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of human umbilical cord-derived mesenchymal stem cells on chronic intermittent hypoxia in mice [tjyybjb.ac.cn]

Methodological & Application

Application Notes and Protocols: Smnd-309 for the Treatment of Liver Injury in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosage and experimental protocols for utilizing Smnd-309 in the treatment of acetaminophen-induced liver injury (AILI) in a murine model. The data presented is based on preclinical studies and is intended to guide further research and development.

Recommended Dosage

Pre-treatment with this compound has been shown to be effective in mitigating liver damage in mice. The recommended dosages are administered orally for 14 consecutive days prior to the induction of liver injury.

Table 1: Recommended Oral Dosage of this compound in Mice

| Dosage Category | Concentration | Administration Route | Duration |

| Low Dose | 20 mg/kg | Oral gavage | 14 consecutive days |

| High Dose | 60 mg/kg | Oral gavage | 14 consecutive days |

Experimental Protocols